molecular formula C9H18ClNO2 B13232978 Ethyl 2-amino-2-cyclopentylacetate hydrochloride

Ethyl 2-amino-2-cyclopentylacetate hydrochloride

Cat. No.: B13232978
M. Wt: 207.70 g/mol
InChI Key: UJPZXWYOUDJEQA-UHFFFAOYSA-N
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Description

Ethyl 2-amino-2-cyclopentylacetate hydrochloride is a chemical compound with a molecular formula of C9H17NO2·HCl. It is a white crystalline powder that is soluble in water and commonly used in various chemical and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-2-cyclopentylacetate hydrochloride typically involves the reaction of cyclopentanone with ethyl chloroacetate in the presence of a base to form ethyl 2-cyclopentylacetate. This intermediate is then reacted with ammonia or an amine to introduce the amino group, followed by treatment with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch or continuous processes. These methods utilize similar reaction conditions as the laboratory synthesis but are optimized for higher yields and purity. The use of automated reactors and purification systems ensures consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-2-cyclopentylacetate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, and various substituted derivatives .

Scientific Research Applications

Ethyl 2-amino-2-cyclopentylacetate hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-amino-2-cyclopentylacetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-2-cyclopropylacetate hydrochloride
  • Ethyl 2-amino-2-cyclohexylacetate hydrochloride
  • Ethyl 2-amino-2-cyclobutylacetate hydrochloride

Uniqueness

Ethyl 2-amino-2-cyclopentylacetate hydrochloride is unique due to its specific cyclopentyl ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it suitable for specific applications where other compounds may not be as effective .

Biological Activity

Ethyl 2-amino-2-cyclopentylacetate hydrochloride is a compound that has garnered attention in the fields of organic chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its cyclopentyl ring, which influences its reactivity and interactions with biological targets. The compound serves as a versatile building block in organic synthesis and has applications in medicinal chemistry, particularly in the design of enzyme inhibitors and substrates.

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. It can act as a substrate in enzymatic reactions, leading to the formation of biologically active products. The cyclopentyl moiety contributes to the compound's ability to modulate enzyme activity, potentially affecting metabolic pathways.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Enzyme Interaction : The compound has been shown to interact with specific enzymes, influencing their catalytic activity. For example, it can serve as a substrate for glycerol 3-phosphate acyltransferase (GPAT), which is crucial in lipid metabolism .
  • Antitumor Activity : Preliminary studies suggest that derivatives of similar compounds may possess antitumor properties. For instance, modifications to the structure can enhance cytotoxicity against cancer cell lines such as HeLa and PC-3M .
  • Neuroprotective Effects : Some studies have indicated potential neuroprotective effects, although further research is necessary to confirm these findings.

In Vitro Studies

  • Enzyme Inhibition : A study demonstrated that compounds related to this compound could inhibit GPAT activity. The inhibitory effects were evaluated using various analogs, highlighting structure-activity relationships (SAR) that inform future drug design .
  • Cytotoxicity Tests : Various derivatives were tested against cancer cell lines, revealing that certain modifications significantly increased their cytotoxic effects. For example, one derivative showed an IC50 value of 14.36 µM against HeLa cells, indicating potent antitumor activity .

Structure-Activity Relationship (SAR)

The SAR analysis emphasizes the importance of functional groups in determining the biological activity of this compound and its analogs. Key findings include:

ModificationBiological ActivityIC50 (µM)
UnmodifiedBaselineN/A
ChlorinatedEnhanced activity27.36
CycloalkylVariableVaries

Properties

Molecular Formula

C9H18ClNO2

Molecular Weight

207.70 g/mol

IUPAC Name

ethyl 2-amino-2-cyclopentylacetate;hydrochloride

InChI

InChI=1S/C9H17NO2.ClH/c1-2-12-9(11)8(10)7-5-3-4-6-7;/h7-8H,2-6,10H2,1H3;1H

InChI Key

UJPZXWYOUDJEQA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1CCCC1)N.Cl

Origin of Product

United States

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